N-Benzylidene-4-ethylaniline
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Overview
Description
N-Benzylidene-4-ethylaniline is an organic compound with the molecular formula C15H15N. It is a type of Schiff base, which is characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylidene-4-ethylaniline can be synthesized through the condensation reaction between benzyl alcohol and 4-ethylaniline. The reaction typically involves the use of a catalyst, such as Mn-Co-decorated reduced graphene oxide, which facilitates the oxidation of benzyl alcohol to benzaldehyde. The benzaldehyde then reacts with 4-ethylaniline to form this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of various catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzylidene-4-ethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidation states of the compound, while reduction will produce the corresponding amine.
Scientific Research Applications
N-Benzylidene-4-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Benzylidene-4-ethylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules. These interactions can influence various biochemical processes, leading to its observed biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzyloxybenzylidene)-4-ethylaniline
- N-(4-(Dimethylamino)benzylidene)-4-ethylaniline
- N-(9-Anthracenylmethylene)-4-ethylaniline
- N-Benzylidene-2-chloro-6-methylaniline
Uniqueness
N-Benzylidene-4-ethylaniline is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
67302-67-4 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C15H15N/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
InChI Key |
GYHJPSGELDVDCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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